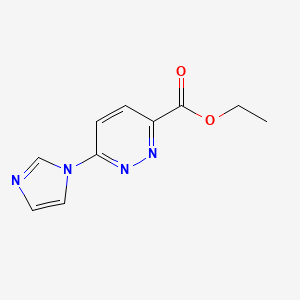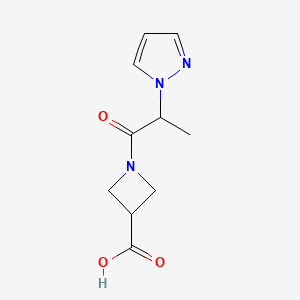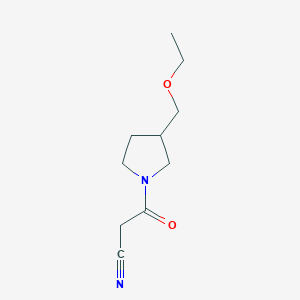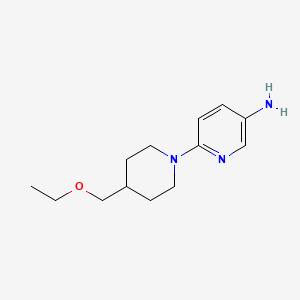
1-(4-(ジフルオロメチル)ピペリジン-1-イル)-2-アミノエタン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(4-(difluoromethyl)piperidin-1-yl)ethan-1-one (DFMPE) is an organic compound with a molecular formula of C7H13F2NO. This compound is commonly used in scientific research, and it has a wide range of applications. DFMPE is a colorless and odorless solid, and it is relatively stable under standard conditions. It has a boiling point of 246°C and a melting point of 67°C. DFMPE is soluble in water, methanol, ethanol, and other organic solvents.
科学的研究の応用
創薬と合成
ピペリジン誘導体は、創薬のための最も重要な合成断片の1つです . ピペリジン誘導体は製薬業界で重要な役割を果たしており、その誘導体は20種類以上の医薬品クラスに存在しています .
抗がん剤用途
ピペリジン誘導体は、抗がん剤として利用されてきました . 天然ハーブから単離されたいくつかのピペリジンアルカロイドは、in vitroおよびin vivoの両方で、さまざまな種類の癌に対する抗増殖および抗転移効果を示すことがわかりました .
抗ウイルス用途
ピペリジン誘導体は、抗ウイルス剤としての可能性を示しています . その独自の化学構造により、特定のウイルスの複製プロセスを妨げることができます。
抗マラリア用途
一部のピペリジン誘導体は、マラリアの治療に使用されてきました . マラリア原虫のライフサイクルを妨げることで、潜在的な治療オプションを提供できます。
抗菌および抗真菌用途
ピペリジン誘導体は、抗菌および抗真菌剤として使用されてきました . 特定の細菌や真菌の増殖を阻害できるため、さまざまな感染症の治療に役立ちます。
鎮痛および抗炎症用途
ピペリジン誘導体は、鎮痛(痛み止め)および抗炎症剤として使用されてきました . 痛みや炎症を軽減するのに役立つため、関節炎などの状態の治療に役立ちます。
抗精神病用途
ピペリジン誘導体は、抗精神病剤として使用されてきました . 統合失調症や躁うつ病などの症状の管理に役立ちます。
特性
IUPAC Name |
2-amino-1-[4-(difluoromethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2O/c9-8(10)6-1-3-12(4-2-6)7(13)5-11/h6,8H,1-5,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGQHCMPXCNZET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)C(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid](/img/structure/B1490824.png)





